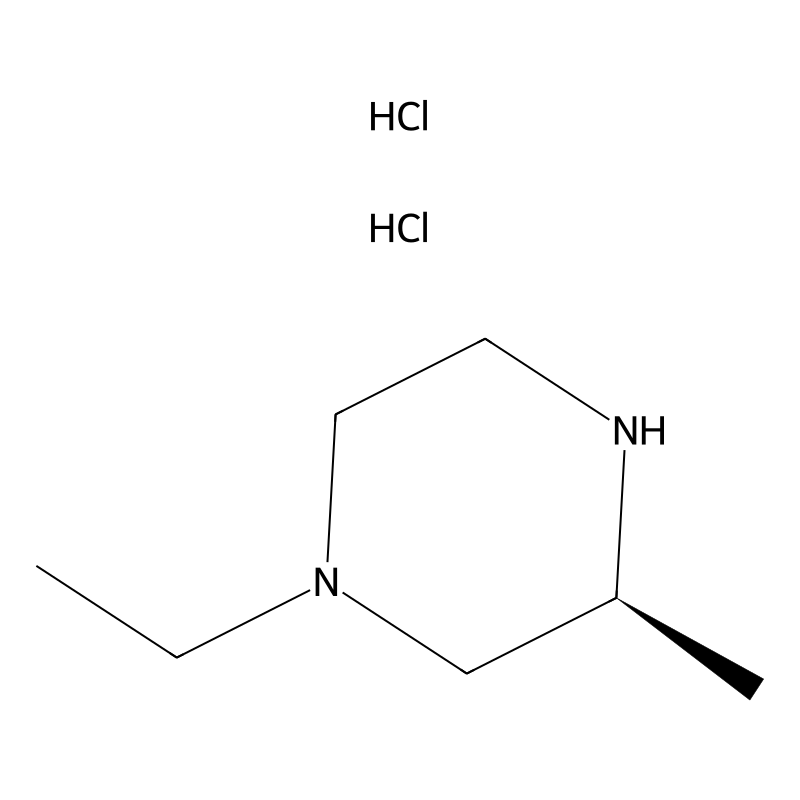

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride is a chiral piperazine derivative characterized by the presence of both ethyl and methyl groups on the piperazine ring. Its molecular formula is , with a molecular weight of approximately 164.68 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmaceutical formulations .

Modulator in Biological Processes

The piperazine ring structure is present in many biologically active molecules. Research suggests (S)-1-Ethyl-3-methyl-piperazine dihydrochloride may interact with various biological processes due to this structural feature. However, the specific mechanisms and targets require further investigation.Source:

Asymmetric Synthesis

As a chiral molecule, (S)-1-Ethyl-3-methyl-piperazine dihydrochloride has the potential to be used as a building block or catalyst in asymmetric synthesis reactions. These reactions produce enantiomerically pure compounds, which are crucial in drug development and other fields.Source:

Reference Standard

Due to its well-defined structure, (S)-1-Ethyl-3-methyl-piperazine dihydrochloride can be used as a reference standard in analytical chemistry applications. This allows for the comparison and identification of similar compounds. Source:

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially yielding N-oxides .

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.

- Substitution: The compound can participate in nucleophilic substitution reactions, where hydrogen atoms on the piperazine ring are replaced by other substituents, often facilitated by alkyl halides or acyl chlorides under basic conditions .

These reactions allow for the modification of the piperazine structure, enabling the synthesis of various derivatives with distinct properties.

Research indicates that (S)-1-Ethyl-3-methyl-piperazine dihydrochloride exhibits significant biological activities. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Notably, piperazine derivatives are known to possess:

- Antimicrobial properties: They have been studied for their effectiveness against various bacterial strains.

- Antiviral activities: Some derivatives show potential in inhibiting viral replication.

- CNS activity: The compound's ability to modulate neurotransmitter receptors positions it as a potential therapeutic agent in treating neurological disorders .

The synthesis of (S)-1-Ethyl-3-methyl-piperazine dihydrochloride can be achieved through multiple methods:

- Cyclization of 1,2-diamines: This involves reacting diamine derivatives with appropriate reagents under controlled conditions to form the piperazine ring.

- Asymmetric synthesis: Techniques such as using chiral catalysts or reagents can enhance yield and selectivity for the (S) enantiomer.

- One-pot synthesis: New methods have been developed that allow for high-yield production of monosubstituted piperazines in a single reaction step, utilizing piperazine-1-ium cations .

These methods have been optimized for efficiency and cost-effectiveness, facilitating the compound's production for research and industrial applications.

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride has diverse applications across several fields:

- Pharmaceuticals: It serves as a building block in drug development, particularly for central nervous system-related therapies.

- Chemical intermediates: The compound is used in synthesizing more complex molecules within chemical research.

- Biological studies: Its potential biological activities make it a subject of interest in pharmacological research aimed at discovering new therapeutic agents .

Interaction studies involving (S)-1-Ethyl-3-methyl-piperazine dihydrochloride focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

- Receptor binding assays: To evaluate how well the compound interacts with specific receptors.

- Cell-based assays: To assess biological activity within living cells.

- Molecular docking studies: To predict how the compound binds at the molecular level, providing insights into its mechanism of action .

These investigations are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (S)-1-Ethyl-3-methyl-piperazine dihydrochloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Piperazine | Parent compound; basic structure | Widely used in pharmaceuticals; lacks substituents |

| 1-Methylpiperazine | Contains a methyl group at position 1 | Simpler derivative; less potent than ethyl variant |

| 4-Ethylpiperidine | Ethyl group at position 4 | Exhibits different pharmacological profiles |

| 2-(4-Methylpiperazin-1-yl)ethanol | Contains an additional hydroxyl group | Potentially more soluble; used in drug formulations |

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride is unique due to its specific substitution pattern, which confers distinct chemical and biological properties compared to these similar compounds. Its chiral configuration and potential applications in drug development further differentiate it from other piperazine derivatives .

The development of piperazine chemistry traces its origins to the early understanding of heterocyclic nitrogen-containing compounds and their relationship to naturally occurring alkaloids. Piperazines were originally named because of their chemical similarity with piperidine, which forms part of the structure of piperine found in the black pepper plant (Piper nigrum). The nomenclature reflects this historical connection, with the "az" infix in "piperazine" specifically referring to the additional nitrogen atom compared to piperidine, highlighting the systematic approach early chemists took to classify these heterocyclic structures. This naming convention established a foundation for understanding the structural relationships within this important class of compounds.

The evolution of piperazine chemistry accelerated significantly during the twentieth century as medicinal chemists recognized the profound impact that structural modifications could have on biological activity. Research conducted throughout this period revealed that trivial changes in the substitution pattern of the piperazine nucleus could cause distinguishable differences in pharmacological activities. This discovery led to systematic investigations of various piperazine derivatives, ultimately establishing the scaffold as a privileged structure in drug discovery. The recognition that piperazine derivatives could serve as "failed pharmaceuticals" that had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to market opened new avenues for repurposing and structural optimization.

The historical development of piperazine chemistry also encompasses the understanding of conformational behavior and stereochemical factors. Early conformational analyses revealed that piperazine rings, like cyclohexanes, can adopt various conformations including chair, half-chair, boat, and twist-boat forms. The chair conformation emerged as the most thermodynamically favorable, followed by twist-boat, boat, and half-chair conformations. This fundamental understanding of conformational preferences became crucial for designing piperazine derivatives with specific biological activities and synthetic accessibility.

Structural Features of the (S)-1-Ethyl-3-Methyl-Piperazine Backbone

The structural analysis of (S)-1-ethyl-3-methyl-piperazine dihydrochloride reveals several critical features that distinguish it from other piperazine derivatives. The parent compound, 1-ethyl-3-methylpiperazine, possesses a molecular formula of C₇H₁₆N₂ with a molecular weight of 128.13 grams per mole. The introduction of the (S)-stereochemical configuration at the 3-position creates a chiral center that significantly influences the compound's three-dimensional structure and potential biological interactions. The ethyl substitution at the N-1 position and the methyl group at the C-3 position create an asymmetric environment that affects both the conformational preferences and chemical reactivity of the molecule.

Computational chemistry data for related ethyl-methyl piperazine derivatives provides insight into the compound's physicochemical properties. The topological polar surface area (TPSA) is calculated at 15.27 Ų, indicating moderate polarity, while the logarithm of the partition coefficient (LogP) value of 1.1436 suggests balanced lipophilicity. These parameters are crucial for understanding the compound's potential for crossing biological membranes and its distribution properties. The molecule contains two hydrogen bond acceptors and one hydrogen bond donor, with one rotatable bond, contributing to its overall conformational flexibility.

The dihydrochloride salt formation represents a critical structural modification that enhances the compound's pharmaceutical properties. The presence of two chloride counterions significantly increases water solubility while maintaining the basic nitrogen functionalities that are essential for biological activity. The salt form also provides improved stability during storage and handling, making it more suitable for research applications and potential pharmaceutical development. The stereochemical purity of the (S)-enantiomer is typically maintained at 95% or higher, demonstrating the effectiveness of modern asymmetric synthesis or chiral resolution techniques.

Table 1: Structural and Physicochemical Properties of (S)-1-Ethyl-3-Methyl-Piperazine Dihydrochloride

Relevance in Medicinal Chemistry and Synthetic Intermediates

The significance of (S)-1-ethyl-3-methyl-piperazine dihydrochloride in medicinal chemistry stems from the broader recognition of piperazine derivatives as essential pharmacophores in drug development. Piperazine scaffolds have been extensively utilized in the structural modification of natural products and synthetic drug candidates, with applications spanning multiple therapeutic areas including antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic treatments. The specific structural features of the (S)-1-ethyl-3-methyl variant provide unique opportunities for stereoselective drug design and development.

Contemporary pharmaceutical research has demonstrated that piperazine-containing compounds serve as critical intermediates in the synthesis of complex drug molecules. The versatility of the piperazine scaffold allows for diverse functionalization strategies, enabling medicinal chemists to fine-tune pharmacological properties while maintaining essential binding interactions with biological targets. The presence of two nitrogen atoms in the piperazine ring provides multiple sites for chemical modification, allowing for the introduction of various substituents that can modulate solubility, bioavailability, and target selectivity. The stereochemical control offered by the (S)-configuration adds an additional dimension of selectivity that is increasingly important in modern drug development.

Research into stereoselective alkylation of chiral piperazine derivatives has revealed the importance of stereochemical control in synthetic applications. Studies have shown that stereoselective alkylation of chiral 2-alkyl-4-protected piperazines can be effectively catalyzed by inorganic bases, providing access to enantiomerically pure compounds with high stereochemical fidelity. This methodology is particularly relevant for the synthesis of (S)-1-ethyl-3-methyl-piperazine derivatives, where maintaining stereochemical integrity is crucial for biological activity and synthetic utility.

Table 2: Applications of Piperazine Derivatives in Medicinal Chemistry

The compound's role as a synthetic intermediate is further highlighted by its utility in flow chemistry applications and transition metal-free synthesis approaches. Modern synthetic strategies have evolved to incorporate lithium bis(trimethylsilyl)amide as a base for coupling reactions involving piperazine derivatives, demonstrating the advancement of synthetic methodologies that can accommodate the unique reactivity profile of these heterocyclic systems. The development of such methods is particularly important for large-scale synthesis of pharmaceutical intermediates, where efficiency, cost-effectiveness, and environmental considerations are paramount.

Molecular Architecture and Isomerism

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride represents a chiral piperazine derivative characterized by its distinctive molecular architecture and stereochemical complexity [1]. The compound possesses the molecular formula C₇H₁₈Cl₂N₂ for the dihydrochloride salt form, with a molecular weight of 201.14 g/mol [2]. The free base form exhibits the molecular formula C₇H₁₆N₂ with a corresponding molecular weight of 128.22 g/mol [1].

The molecular architecture centers around a six-membered piperazine ring, which serves as the fundamental structural scaffold . This heterocyclic ring contains two nitrogen atoms positioned at the 1,4-positions, creating a saturated diazacyclohexane framework [4]. The piperazine ring adopts the thermodynamically favored chair conformation, consistent with other highly symmetric piperazine-containing compounds reported in crystallographic studies [5].

The substitution pattern of (S)-1-Ethyl-3-methyl-piperazine involves two distinct alkyl substituents: an ethyl group attached to the nitrogen atom at position 1, and a methyl group bonded to the carbon atom at position 3 [1] [2]. This specific substitution pattern creates a stereogenic center at the carbon-3 position, resulting in the formation of two possible enantiomers .

The isomerism exhibited by this compound arises from the presence of the stereogenic carbon center at position 3 of the piperazine ring [1]. The carbon atom at this position is bonded to four different substituents: a hydrogen atom, a methyl group, and two carbon atoms that are part of the piperazine ring system but in different chemical environments due to the presence of the ethyl substituent on nitrogen-1 [2]. This tetrahedral arrangement of four different groups around the carbon-3 center fulfills the requirements for chirality, generating two non-superimposable mirror image forms [6].

| Property | Value |

|---|---|

| CAS Registry Number | 1630082-91-5 [1] |

| Molecular Formula (Free Base) | C₇H₁₆N₂ [2] |

| Molecular Formula (Dihydrochloride) | C₇H₁₈Cl₂N₂ [1] |

| Molecular Weight (Free Base) | 128.22 g/mol [2] |

| Molecular Weight (Dihydrochloride) | 201.14 g/mol [1] |

| SMILES Notation | CCN1CCNC@@HC1.Cl.Cl [1] |

| InChI | InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 [7] |

The conformational behavior of the piperazine ring system significantly influences the molecular architecture [8] [9]. Research has demonstrated that piperazine rings can exist in multiple conformational states, with the chair conformation being thermodynamically preferred [5] [10]. The presence of substituents, particularly the methyl group at position 3, affects the conformational equilibrium and may influence the preferred orientation of the substituent in either axial or equatorial positions [8].

The dihydrochloride salt formation involves the protonation of both nitrogen atoms in the piperazine ring, resulting in a dication that associates with two chloride anions [1] [2]. This salt formation enhances the compound's solubility and stability, making it suitable for various research applications . The topological polar surface area of 15.27 Ų and the partition coefficient (LogP) of 1.1436 reflect the compound's moderate lipophilicity and hydrogen bonding capacity [1].

Absolute Configuration (S vs. R Enantiomers)

The absolute configuration of (S)-1-Ethyl-3-methyl-piperazine is determined using the Cahn-Ingold-Prelog priority rules, which provide a systematic method for assigning stereochemical descriptors to chiral centers [6] [11] [12]. The stereogenic center is located at carbon-3 of the piperazine ring, where the spatial arrangement of substituents determines whether the configuration is designated as S or R [1] [7].

According to the Cahn-Ingold-Prelog system, the four substituents attached to the stereogenic carbon-3 are ranked based on atomic number priorities [12]. The nitrogen atom of the piperazine ring receives the highest priority due to its atomic number of 7 [11]. The carbon atom connected to the ethyl-substituted nitrogen receives the second priority, while the carbon atom connected to the unsubstituted nitrogen receives the third priority [6]. The hydrogen atom receives the lowest priority with its atomic number of 1 [12].

When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three substituents trace a counterclockwise path when numbered in order of decreasing priority [11] [12]. This counterclockwise arrangement corresponds to the S configuration according to the established nomenclature system [6].

The S enantiomer of 1-Ethyl-3-methyl-piperazine represents one of two possible mirror image forms of this chiral molecule [13]. The corresponding R enantiomer would exhibit the opposite spatial arrangement of substituents around the stereogenic center, with the three highest priority groups tracing a clockwise path when viewed with the hydrogen pointing away from the observer [12].

| Stereochemical Parameter | Description |

|---|---|

| Absolute Configuration | S-configuration at C-3 position [1] |

| Stereogenic Center Location | Carbon-3 of piperazine ring [2] |

| Priority Assignment | N > C(ethyl-N) > C(H-N) > H [6] [12] |

| Spatial Arrangement | Counterclockwise arrangement of substituents [11] |

| Enantiomeric Relationship | Mirror image of R-enantiomer [13] |

The stereochemical properties of piperazine derivatives have been extensively studied using various analytical techniques [8] [9]. Conformational analysis studies have revealed that 2-substituted piperazines, which share structural similarities with 3-substituted derivatives, exhibit distinct conformational preferences that influence their stereochemical behavior [8]. The axial conformation is often preferred for substituted piperazines, which affects the spatial orientation of substituents and their interactions with biological targets [8].

Research on piperazine stereochemistry has demonstrated that the chair conformation of the ring system places substituents in specific spatial orientations that can significantly impact molecular recognition and binding affinity [4] [5]. The S configuration of 1-Ethyl-3-methyl-piperazine positions the methyl substituent in a defined three-dimensional space relative to the ethyl group on the nitrogen atom, creating a unique molecular shape that distinguishes it from its R enantiomer [1] [8].

The absolute configuration determination is crucial for understanding the compound's potential interactions with chiral environments, as enantiomers can exhibit dramatically different biological activities despite having identical physical and chemical properties in achiral environments [14] [8]. The S designation provides essential information for medicinal chemists and researchers working with this compound in asymmetric synthesis or chiral recognition studies [15] [16].

Comparative Analysis with Analogous Piperazine Derivatives

The structural analysis of (S)-1-Ethyl-3-methyl-piperazine dihydrochloride can be enhanced through comparison with analogous piperazine derivatives that share similar substitution patterns or stereochemical features [17] [15] [16]. This comparative approach provides insights into the relationships between molecular structure, stereochemistry, and physicochemical properties within the piperazine family of compounds.

1-Methylpiperazine represents the simplest N-alkylated derivative, containing only a single methyl substituent on nitrogen-1 [18]. This compound lacks stereogenic centers and exhibits a molecular weight of 100.16 g/mol, significantly lower than the target compound [18]. The absence of the 3-methyl substituent eliminates chirality while maintaining the basic piperazine scaffold, allowing for direct comparison of the effects of C-3 substitution [17].

1-Ethylpiperazine shares the N-ethyl substitution pattern with the target compound but lacks the 3-methyl group [17]. With a molecular weight of 114.19 g/mol, this derivative provides insight into the contribution of the ethyl substituent to the overall molecular properties [19]. The compound exhibits no stereogenic centers, emphasizing the role of the 3-methyl group in creating chirality [17].

2-Methylpiperazine offers a valuable comparison as it contains a methyl substituent on the piperazine ring but at a different position [17]. This isomer possesses a stereogenic center at carbon-2, creating R and S enantiomers similar to the target compound but with different substitution patterns [8]. The conformational preferences of 2-substituted piperazines have been extensively studied, revealing that axial conformations are often preferred, which may provide insights into the behavior of 3-substituted derivatives [8].

| Compound | Molecular Formula | Molecular Weight | Chiral Centers | Substitution Pattern |

|---|---|---|---|---|

| (S)-1-Ethyl-3-methyl-piperazine | C₇H₁₆N₂ | 128.22 g/mol | 1 (C-3) [1] | N₁-ethyl, C₃-methyl [2] |

| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 g/mol | 0 [18] | N₁-methyl [18] |

| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 g/mol | 0 [17] | N₁-ethyl [17] |

| 2-Methylpiperazine | C₅H₁₂N₂ | 100.16 g/mol | 1 (C-2) [8] | C₂-methyl [17] |

| 1,4-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 g/mol | 0 [17] | N₁,N₄-dimethyl [17] |

The effect of N-alkyl substitution on piperazine derivatives has been investigated in pharmacological studies, revealing that the nature of the alkyl group significantly influences molecular properties and biological activity [19]. Research comparing rifampicin and rifapentine, which differ only in their piperazine N-alkyl substituents (methyl vs. cyclopentyl), demonstrated that these structural modifications affect drug-membrane interactions and pharmacokinetic properties [19].

1,4-Dimethylpiperazine represents a symmetrically substituted derivative with methyl groups on both nitrogen atoms [17]. This compound lacks stereogenic centers due to its symmetrical substitution pattern, providing a useful comparison for understanding how asymmetric substitution creates chirality [16]. The compound's molecular weight of 114.19 g/mol and its conformational behavior offer insights into the effects of dual N-substitution [17].

The conformational analysis of substituted piperazines reveals important structural relationships [9] [20]. Studies have shown that piperazine rings can adopt both chair and boat conformations, with the chair form being thermodynamically favored [5] [10]. The presence of substituents influences conformational preferences, with larger substituents generally favoring equatorial positions to minimize steric interactions [8] [10].

Research on piperazine-containing ligands has demonstrated that the ring conformation significantly affects molecular recognition and binding properties [20]. The chair-boat transformation of piperazine-containing compounds has been studied in detail, revealing that the conformational flexibility of these systems can be crucial for their biological activity [9] [20].

The stereochemical properties of piperazine derivatives have been shown to influence their enantioselective separation characteristics [14]. Studies using chiral stationary phases have revealed that different piperazine derivatives exhibit varying degrees of enantioselectivity, depending on their substitution patterns and stereochemical features [14]. These findings highlight the importance of absolute configuration in determining the physical and chemical behavior of chiral piperazine compounds.

Traditional Alkylation Strategies for Piperazine Derivation

The synthesis of (S)-1-Ethyl-3-methyl-piperazine dihydrochloride relies fundamentally on establishing the core piperazine framework followed by selective introduction of alkyl substituents. Traditional alkylation methodologies have evolved to provide reliable synthetic routes for functionalizing the piperazine nitrogen atoms with ethyl and methyl groups while maintaining stereochemical integrity [1] [2].

Direct Nucleophilic Substitution Approaches

The most widely employed strategy involves direct alkylation of piperazine derivatives using alkyl halides or sulfonates under basic conditions. This methodology utilizes the nucleophilic nature of piperazine nitrogen atoms to displace leaving groups from activated alkyl electrophiles [1] [2]. The reaction proceeds through an SN2 mechanism when primary alkyl halides are employed, ensuring retention of stereochemistry at the alkylating carbon center.

Potassium carbonate and sodium carbonate serve as the preferred bases for these transformations, providing sufficient basicity to deprotonate the piperazine nitrogen while avoiding harsh conditions that might compromise stereochemical integrity [2]. The reactions are typically conducted in polar aprotic solvents such as dimethylformamide or acetonitrile under reflux conditions, achieving yields ranging from 60-85% with moderate selectivity between mono- and dialkylation products.

Reductive Amination Protocols

Reductive amination represents a highly effective approach for introducing alkyl substituents onto piperazine rings through condensation with aldehydes followed by in situ reduction [1]. This methodology offers superior selectivity compared to direct alkylation, with yields typically ranging from 70-90%. Sodium triacetoxyborohydride emerges as the reducing agent of choice due to its mild reaction conditions and excellent chemoselectivity [1].

The protocol involves treatment of piperazine with the appropriate aldehyde in the presence of sodium triacetoxyborohydride at room temperature to 60°C. The formation of the intermediate imine occurs rapidly, followed by selective reduction to yield the desired N-alkylpiperazine derivative. This approach proves particularly valuable when introducing the ethyl substituent onto the piperazine framework [1].

Acylation-Reduction Sequences

Alternative alkylation strategies employ acylation followed by reduction to achieve N-alkylated piperazines [1]. This two-step process involves initial formation of amide bonds through reaction with acyl chlorides, followed by reduction using lithium aluminum hydride or sodium borohydride. While this approach requires additional synthetic steps, it provides enhanced regioselectivity and can accommodate more complex alkyl substitution patterns.

Industrial Implementation Considerations

Industrial production of (S)-1-Ethyl-3-methyl-piperazine dihydrochloride necessitates optimization of these traditional alkylation strategies for large-scale manufacturing [3] [4]. The selection of appropriate methodology depends on factors including raw material costs, environmental considerations, and scalability requirements. Direct alkylation methods prove most amenable to industrial implementation due to their operational simplicity and cost-effectiveness [3].

Recent advances in heterogeneous catalysis have enabled development of simplified one-pot alkylation procedures suitable for commercial manufacturing [3]. These protocols utilize metal ions supported on polymeric resins to catalyze selective monoalkylation of protonated piperazine substrates, eliminating the need for protecting group strategies while achieving high yields and purities.

Catalytic Hydrogenation for Deprotection (Benzyloxycarbonyl Groups)

The benzyloxycarbonyl (Cbz) protecting group plays a crucial role in the synthesis of (S)-1-Ethyl-3-methyl-piperazine dihydrochloride by enabling selective functionalization of piperazine nitrogen atoms while preventing undesired side reactions [5] . Removal of these protecting groups through catalytic hydrogenation represents a critical transformation in the synthetic sequence, requiring careful optimization to achieve quantitative deprotection while preserving the stereochemical integrity of the target molecule.

Palladium-Catalyzed Hydrogenolysis

Palladium on carbon emerges as the standard catalyst system for Cbz deprotection, operating through a hydrogenolysis mechanism that cleaves the benzyl-oxygen bond [5] [7]. The transformation proceeds under mild conditions using hydrogen gas at atmospheric pressure, with reaction temperatures typically maintained at room temperature to 50°C. Methanol, ethanol, and ethyl acetate serve as preferred solvents due to their compatibility with the catalyst system and ability to solubilize both substrate and product [5].

The mechanism involves coordination of the benzyl group to the palladium surface, followed by hydrogen insertion and subsequent cleavage to release toluene and carbon dioxide while liberating the free amine [7] [8]. This process achieves deprotection efficiencies of 85-95% under standard conditions, with reaction times ranging from 2-12 hours depending on substrate structure and reaction scale [5].

Enhanced Catalyst Systems

Recent developments have identified niobic acid supported on carbon (Nb2O5/C) as a highly effective co-catalyst for accelerating Pd/C-mediated hydrogenation [5]. This dual-catalyst system demonstrates remarkable improvements in reaction efficiency, achieving quantitative deprotection within 45 minutes at room temperature under atmospheric hydrogen pressure [5]. The enhanced performance stems from the acidic properties of niobic acid, which facilitate substrate activation and prevent catalyst poisoning by amine products.

The Nb2O5/C co-catalyst system eliminates the need for additional neutralization steps, as the deprotected amine can be isolated through simple filtration without further purification [5]. This operational simplicity proves particularly valuable for industrial applications where process efficiency and waste minimization are paramount considerations.

Alternative Catalyst Configurations

Palladium hydroxyapatite (PdHAP) represents another effective catalyst system for Cbz deprotection, demonstrating high activity under aqueous conditions [5]. This catalyst proves especially useful when dealing with water-soluble substrates or when environmental considerations favor aqueous reaction media. Deprotection efficiencies of 90-98% are achievable using PdHAP under hydrogen pressures of 1-5 atmospheres [5].

Raney nickel provides an alternative catalyst option for Cbz removal, though it requires more forcing conditions including elevated temperatures (80-120°C) and higher hydrogen pressures (20-50 atmospheres) [5]. While less convenient than palladium-based systems, Raney nickel offers cost advantages for large-scale operations and proves compatible with substrates containing acid-sensitive functional groups.

Process Optimization for Industrial Scale

Industrial implementation of catalytic hydrogenation for Cbz deprotection requires careful consideration of safety, scalability, and economic factors [5] [9]. The use of hydrogen gas necessitates appropriate safety measures including explosion-proof equipment and continuous monitoring systems. Catalyst loading typically ranges from 10-20% by weight relative to substrate, with higher loadings employed for challenging substrates or when rapid reaction rates are required.

Reaction monitoring through thin-layer chromatography or in-line analytical techniques enables precise control of conversion rates and prevents over-reduction of sensitive functional groups [5]. The ability to recover and recycle palladium catalysts through appropriate regeneration procedures significantly improves the economic viability of the process for large-scale manufacturing applications.

Asymmetric Synthesis Approaches for Stereochemical Control

The (S)-stereochemistry of 1-Ethyl-3-methyl-piperazine dihydrochloride necessitates implementation of sophisticated asymmetric synthesis strategies to achieve the desired enantiomeric purity required for pharmaceutical applications [10] [11] [12]. Multiple complementary approaches have been developed to establish stereochemical control during piperazine ring formation and subsequent functionalization reactions.

Chiral Auxiliary-Mediated Cyclization

Chiral auxiliary strategies represent a well-established approach for stereocontrolled piperazine synthesis, utilizing readily available optically pure starting materials to direct stereochemical outcomes [10]. These methodologies typically employ amino acid derivatives or other chiral pool starting materials as precursors, with the inherent chirality of these building blocks controlling the stereochemical course of cyclization reactions.

Oxazolidinone-based chiral auxiliaries have proven particularly effective for directing stereochemical outcomes in piperazine-forming reactions [10]. The rigid bicyclic structure of these auxiliaries creates a well-defined chiral environment that favors formation of specific stereoisomers through steric interactions during cyclization. Enantioselectivities of 75-90% are typically achievable using optimized auxiliary systems, with yields ranging from 60-75% [10].

The auxiliary removal process requires careful optimization to avoid racemization of the newly formed stereocenter [10]. Mild hydrolytic conditions or reductive cleavage protocols prove most effective for preserving stereochemical integrity while achieving quantitative auxiliary recovery for potential reuse.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral pyrazine derivatives offers a direct route to enantiomerically enriched piperazines with excellent stereochemical control [13] [14]. Iridium and rhodium complexes bearing chiral phosphine ligands catalyze the enantioselective reduction of pyrazine substrates to generate piperazine products with high enantiomeric excess [13].

PHOX (phosphinooxazoline) ligands in combination with iridium precursors achieve outstanding enantioselectivities of 85-96% in the hydrogenation of substituted pyrazines [13]. The reaction proceeds under mild conditions using hydrogen pressures of 1-10 atmospheres at temperatures ranging from room temperature to 50°C. Yields typically fall within the 70-85% range, making this approach highly attractive for industrial implementation [13].

The substrate scope of asymmetric hydrogenation encompasses a broad range of substituted pyrazines, enabling access to diverse chiral piperazine structures [14]. Alkyl halide activation of pyrazine substrates enhances their reactivity toward hydrogenation while maintaining excellent enantioselectivity in the reduction process [14].

Enantioselective Alkylation Strategies

Direct asymmetric alkylation of prochiral piperazinone substrates provides an alternative approach for establishing stereochemical control [15] [11]. These transformations typically employ chiral phase transfer catalysts or chiral bases to induce enantioselectivity in alkylation reactions. Cinchona alkaloid derivatives serve as effective chiral catalysts for promoting enantioselective alkylation under mild conditions [15].

Palladium-catalyzed asymmetric allylic alkylation represents a particularly powerful methodology for stereocontrolled piperazine synthesis [15]. This approach utilizes differentially N-protected piperazin-2-ones as substrates, with chiral phosphine ligands controlling the stereochemical outcome of allylation reactions. Enantioselectivities exceeding 80% are routinely achievable with yields in the 65-80% range [15].

Chiral Pool Synthesis

Utilization of naturally occurring amino acids as chiral building blocks provides access to enantiomerically pure piperazines through well-established synthetic transformations [12]. This strategy leverages the inherent chirality of amino acid starting materials to control stereochemical outcomes in subsequent reactions. While yields may be more modest (50-70%), the enantiomeric purity achieved through chiral pool approaches often exceeds 99% [12].

The synthetic sequences typically involve protection of amino acid functional groups, followed by cyclization reactions to form the piperazine ring system [12]. Careful selection of protecting groups and reaction conditions enables preservation of stereochemical integrity throughout the synthetic sequence.

Enzymatic Resolution Methods

Enzymatic approaches offer complementary strategies for accessing enantiopure piperazines through kinetic resolution of racemic intermediates [12]. Lipases and esterases demonstrate excellent selectivity for specific enantiomers, enabling separation of stereoisomers through differential reaction rates. While yields are inherently limited to 50% by the nature of kinetic resolution, enantiomeric excesses of 85-99% are readily achievable [12].

Purification Techniques (Crystallization, Chromatography)

The isolation and purification of (S)-1-Ethyl-3-methyl-piperazine dihydrochloride requires implementation of sophisticated separation techniques to achieve the high purity standards demanded for pharmaceutical applications [16] [17]. Multiple complementary purification methodologies have been developed and optimized to address the specific challenges associated with piperazine derivative purification.

Crystallization Methodologies

Recrystallization represents the most widely employed purification technique for piperazine derivatives due to its excellent scalability and cost-effectiveness [16] [17]. The dihydrochloride salt form of (S)-1-Ethyl-3-methyl-piperazine exhibits favorable crystallization properties, with the ionic character enhancing solubility selectivity between pure product and impurities [16].

Solvent selection proves critical for achieving optimal purification outcomes in recrystallization processes [16]. Polar protic solvents such as methanol, ethanol, and isopropanol demonstrate excellent solvating properties for the dihydrochloride salt while providing appropriate solubility gradients for effective purification. Mixed solvent systems incorporating water as an antisolvent often enhance crystallization efficiency and improve crystal morphology [16].

Temperature-controlled crystallization protocols enable precise control over crystal nucleation and growth rates [16]. Slow cooling from elevated temperatures promotes formation of well-formed crystals with enhanced purity, while rapid cooling can lead to incorporation of impurities within the crystal lattice. Typical recrystallization procedures achieve purities of 90-98% with recovery yields ranging from 70-85% [16].

Seeding techniques using pure crystal nuclei can improve reproducibility and control crystal size distribution [16]. The addition of seed crystals at the onset of supersaturation provides controlled nucleation sites while preventing unwanted spontaneous crystallization that might compromise purity or yield.

Chromatographic Separation Techniques

Column chromatography provides highly effective separation capabilities for piperazine derivatives, achieving purities of 95-99% through selective retention of impurities on stationary phase materials [18]. Silica gel represents the most commonly employed stationary phase, with gradient elution using ethyl acetate and hexane mixtures providing optimal separation conditions for most piperazine substrates [18].

The basic nature of piperazine derivatives can lead to tailing and reduced resolution on standard silica gel columns [18]. Treatment of silica gel with triethylamine or incorporation of basic additives in the mobile phase can improve peak shape and separation efficiency. Alternative stationary phases such as amino-modified silica or basic alumina may provide superior performance for highly basic compounds [18].

Preparative high-performance liquid chromatography (HPLC) offers the highest purification capabilities, achieving purities exceeding 98% for challenging separations [18]. Reverse-phase columns using C18 stationary phases prove particularly effective for piperazine derivatives, with acetonitrile-water mobile phases providing excellent resolution. The incorporation of acidic modifiers such as trifluoroacetic acid can improve peak shape and separation selectivity [18].

Chiral Purification Methods

Diastereomeric salt formation represents an alternative approach for chiral purification, utilizing optically pure resolving agents to form diastereomeric salts with different physicochemical properties [17]. Tartaric acid derivatives, mandelic acid, and camphorsulfonic acid serve as effective resolving agents for piperazine derivatives. The resulting diastereomeric salts can be separated through fractional crystallization, achieving enantiomeric purities exceeding 95% [17].

Industrial Purification Considerations

Large-scale purification of (S)-1-Ethyl-3-methyl-piperazine dihydrochloride requires optimization of purification protocols for commercial manufacturing [19] [3]. Recrystallization emerges as the preferred primary purification method due to its excellent scalability and cost-effectiveness. Industrial crystallization equipment enables precise control of temperature, agitation, and supersaturation levels to achieve consistent purification outcomes [19].

Continuous chromatographic techniques such as simulated moving bed (SMB) technology offer attractive alternatives for large-scale separations requiring high resolution [19]. These systems enable continuous processing with improved productivity compared to batch chromatographic methods while maintaining excellent separation efficiency.

The development of integrated purification sequences combining multiple techniques can achieve superior overall purification outcomes [19]. Initial recrystallization followed by selective chromatographic polishing enables achievement of pharmaceutical-grade purity while minimizing overall processing costs and environmental impact.

Process Analytical Technology

Implementation of real-time monitoring techniques enables optimization and control of purification processes [19]. In-line spectroscopic methods such as infrared and near-infrared spectroscopy provide continuous monitoring of purity levels throughout crystallization and chromatographic separations. These analytical capabilities enable immediate process adjustments to maintain product quality and optimize yield recovery [19].